molecular formula C25H48 B176464 7(Z),11(Z)-Pentacosadiene CAS No. 127599-39-7

7(Z),11(Z)-Pentacosadiene

Cat. No. B176464
CAS RN: 127599-39-7
M. Wt: 348.6 g/mol
InChI Key: PJVWXEURPGIPNW-ADYYPQGGSA-N
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Description

7(Z),11(Z)-Pentacosadiene, also known as 7,11-pentacosadiene, is a polyunsaturated fatty acid found in a variety of plant and animal sources. It is a member of the pentacosadiene family of fatty acids, and is composed of two long-chain hydrocarbons, C20H32, linked together by a double bond. This compound is known to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It is also known to have a role in the regulation of gene expression and cell signaling pathways.

Scientific Research Applications

Chemical Structure and Synthesis

  • Allenic hydrocarbons including 7(Z),11(Z)-Pentacosadiene have been identified in Australian melolonthine scarab beetles. These hydrocarbons, which include Delta(9,10)-unsaturation, have been synthesized and analyzed for their spectral and chromatographic properties, affirming their unique chemical structures (McGrath et al., 2003).

Role in Insect Behavior and Genetics

  • This compound plays a significant role in the behavior and genetics of certain insect species, such as Drosophila virilis and D. lummei. It has been observed that variations in cuticular hydrocarbons, including this compound, influence female attractivity and are subject to complex genetic control (Liimatainen & Jallon, 2007).

Application in Pheromone Synthesis

  • The synthesis and role of internal and external hydrocarbons, such as this compound, in pheromone production have been studied in insects like the housefly, Musca domestica. This research sheds light on the complex process of pheromone production and its biological implications (Mpuru et al., 2001).

Impact on Chemosensory Regulation

  • In Drosophila species, compounds like this compound are crucial for the regulation of male-male social interactions. These hydrocarbons function as pheromones, influencing behaviors such as aggression and courtship (Wang et al., 2011).

Implications in Ecology and Evolution

  • Research on variations of male cuticular hydrocarbons, including this compound, in relation to geoclimatic variables provides insights into adaptive mechanisms in species like Drosophila melanogaster. This suggests a significant ecological and evolutionary role for such compounds (Rouault et al., 2004).

Contributions to Polymer Chemistry

  • In the field of polymer chemistry, this compound-related compounds have been used in studies exploring the chemoselectivity and stereospecificity of catalysts for diene polymerization, contributing to advancements in materials science (Ricci et al., 2001).

Role in Sensory Perception

  • Cuticular hydrocarbons like this compound have been studied for their role in sensory perception in insects, particularly in Drosophila. This research helps in understanding how these compounds are detected and processed by the nervous system (Lacaille et al., 2007).

properties

IUPAC Name

(7Z,11Z)-pentacosa-7,11-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3/b15-13-,23-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWXEURPGIPNW-ADYYPQGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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